1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid
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Overview
Description
- The fluoromethyl group can be introduced via nucleophilic substitution reactions. For example, a halomethyl azetidine intermediate can be reacted with a fluoride source such as diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent.
Protection with tert-Butoxycarbonyl Group:
- The final step involves the protection of the amino group with a tert-butoxycarbonyl group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Azetidine Ring:
- Starting with a suitable β-amino acid or its derivative, cyclization can be achieved using reagents such as triphosgene or phosgene under basic conditions to form the azetidine ring.
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as amines or ethers.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-viral research.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the Boc group can protect the molecule during synthesis and be removed under specific conditions to reveal the active form.
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-3-(trifluoromethyl)azetidine-3-carboxylic acid: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can significantly alter its chemical properties and biological activity.
1-[(tert-Butoxy)carbonyl]-3-methylazetidine-3-carboxylic acid: The absence of fluorine in this compound makes it less reactive in certain contexts but may still be useful in different synthetic applications.
Uniqueness: 1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid is unique due to the presence of both a fluoromethyl group and a Boc protecting group. The fluoromethyl group can enhance the compound’s reactivity and biological activity, while the Boc group provides stability during synthesis and can be selectively removed to reveal the active form of the molecule.
Properties
IUPAC Name |
3-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-5-10(4-11,6-12)7(13)14/h4-6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHPOVZSFFEDCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CF)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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